molecular formula C6H6N4O B024355 9-Déazaguanine CAS No. 65996-58-9

9-Déazaguanine

Numéro de catalogue: B024355
Numéro CAS: 65996-58-9
Poids moléculaire: 150.14 g/mol
Clé InChI: FFYPRJYSJODFFD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La 9-Déazaguanine est un analogue nucléosidique qui présente une activité inhibitrice puissante contre la purine nucléoside phosphorylase (PNP). Il s'agit d'un intermédiaire synthétique crucial dans la production de nucléosides, de nucléotides et d'autres composés biologiquement actifs. La formule chimique de la this compound est C6H6N4O, et elle est connue pour son rôle important dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine .

Applications De Recherche Scientifique

La 9-Déazaguanine présente une large gamme d'applications en recherche scientifique :

5. Mécanisme d'Action

Le mécanisme d'action exact de la this compound n'est pas entièrement compris. On pense qu'elle agit comme un inhibiteur compétitif de la guanine dans la formation des structures d'acides nucléiques. Elle interfère avec la liaison de la guanine aux protéines et aux autres molécules, ce qui entrave la formation de la structure des acides nucléiques et perturbe la liaison guanine-protéine. Cette inhibition peut entraver la réplication de l'ADN et de l'ARN .

Composés Similaires :

Unicité : La this compound est unique en raison de son activité inhibitrice puissante contre la purine nucléoside phosphorylase et de son rôle d'intermédiaire synthétique dans la production de divers composés biologiquement actifs. Sa capacité à agir comme un inhibiteur compétitif de la guanine la distingue des autres composés similaires .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de la 9-Déazaguanine implique plusieurs étapes. Une méthode courante comprend la réaction de la 2-amino-6-méthyl-5-nitropyrimidin-4(3H)-one avec le diméthylformamide diméthyl acétal (DMF-DMA) pour former un intermédiaire. Cet intermédiaire est ensuite soumis à une réduction et à d'autres réactions pour donner la this compound .

Méthodes de Production Industrielle : Les méthodes de production industrielle de la this compound se concentrent souvent sur l'optimisation du rendement et la réduction des coûts. Une méthode améliorée implique l'utilisation de conditions de réaction spécifiques et de catalyseurs pour améliorer l'efficacité du processus de synthèse .

Analyse Des Réactions Chimiques

Types de Réactions : La 9-Déazaguanine subit diverses réactions chimiques, notamment :

Réactifs et Conditions Courants : Les réactifs courants utilisés dans ces réactions comprennent le diméthylformamide diméthyl acétal (DMF-DMA), des agents réducteurs comme le dithionite de sodium et divers catalyseurs pour faciliter les réactions .

Produits Principaux : Les produits principaux formés à partir de ces réactions comprennent divers dérivés de la this compound, tels que des formes méthylées et autres formes substituées .

Comparaison Avec Des Composés Similaires

Uniqueness: 9-Deazaguanine is unique due to its potent inhibitory activity against purine nucleoside phosphorylase and its role as a synthetic intermediate in the production of various biologically active compounds. Its ability to act as a competitive inhibitor of guanine sets it apart from other similar compounds .

Propriétés

IUPAC Name

2-amino-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-6-9-3-1-2-8-4(3)5(11)10-6/h1-2,8H,(H3,7,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYPRJYSJODFFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216202
Record name 9-Deazaguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65996-58-9
Record name 9-Deazaguanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065996589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Deazaguanine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04356
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 65996-58-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344522
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Deazaguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 65996-58-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9-DEAZAGUANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2O1DD3CAN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Deazaguanine
Reactant of Route 2
9-Deazaguanine
Reactant of Route 3
9-Deazaguanine
Reactant of Route 4
Reactant of Route 4
9-Deazaguanine
Reactant of Route 5
9-Deazaguanine
Reactant of Route 6
9-Deazaguanine
Customer
Q & A

Q1: What is the primary mechanism of action of 9-Deazaguanine?

A1: 9-Deazaguanine acts as a potent inhibitor of the enzyme purine nucleoside phosphorylase (PNP). [, , , , , ] PNP plays a crucial role in the purine salvage pathway, responsible for the reversible phosphorolytic cleavage of purine ribonucleosides and 2'-deoxyribonucleosides. [] By inhibiting PNP, 9-DG disrupts purine metabolism, ultimately impacting DNA synthesis and cellular processes, particularly in rapidly dividing cells like T-cells and cancer cells. [, , ]

Q2: How does 9-Deazaguanine's inhibition of PNP affect T-cell function?

A2: Inhibition of PNP by 9-DG leads to the accumulation of deoxyguanosine and a decrease in deoxyguanosine triphosphate (dGTP) levels, particularly in T-cells. [] This depletion of dGTP selectively inhibits T-cell proliferation and function, making 9-DG a potential immunosuppressive agent. [, , ]

Q3: What downstream effects on gene expression have been observed in leukemia cells treated with 9-Deazaguanine and its derivatives?

A3: Studies on leukemia cells treated with 9-Deazaguanine derivatives observed altered expression of genes involved in apoptosis and purine metabolism. Notably, a significant decrease in the expression of the PNP gene was observed. [] Additionally, downregulation of pro-apoptotic genes, caspase-3 and p53, was observed in specific leukemia cell lines (HL-60 and MOLT-4) after treatment. []

Q4: What is the molecular formula and weight of 9-Deazaguanine?

A4: The molecular formula of 9-Deazaguanine is C8H7N5O, and its molecular weight is 193.18 g/mol.

Q5: Are there any specific spectroscopic data available for 9-Deazaguanine?

A5: Yes, resonance Raman spectroscopy has been utilized to elucidate the solution structure, protonation states, and predominant tautomers of 9-Deazaguanine and its hypoxanthine analogue, 9-deazahypoxanthine (9DAH), at different pH levels. [] These findings provide valuable insights into the molecular behavior of these compounds under physiological conditions.

Q6: How do structural modifications of the 9-Deazaguanine scaffold affect its inhibitory activity against PNP?

A6: Numerous studies have investigated the structure-activity relationships of 9-Deazaguanine derivatives.

    Q7: What is the significance of the flexible loop in the PNP enzyme for 9-Deazaguanine binding?

    A7: The flexible loop in the PNP enzyme plays a crucial role in substrate binding and catalysis. [] Studies utilizing site-directed mutagenesis, stop-flow kinetics, chemical modification, and NMR experiments revealed that the conserved Ser73 and Tyr74 residues within this loop are essential for the binding of 9-Deazaguanine and other substrates. [] The loop undergoes conformational changes upon substrate binding, suggesting its involvement in optimizing the active site for catalysis. []

    Q8: Have computational methods been employed in the development of 9-Deazaguanine-based PNP inhibitors?

    A8: Yes, computer-aided molecular modeling (CAMM) has been instrumental in the design of potent 9-Deazaguanine-based PNP inhibitors. [, ] By leveraging X-ray crystallographic data of PNP-inhibitor complexes, researchers can visualize interactions within the active site. This information guides the design of novel analogues with improved binding affinity and inhibitory potency. [, ]

    Q9: Are there QSAR models available for predicting the activity of 9-Deazaguanine derivatives?

    A9: Yes, both descriptor- and fragment-based quantitative structure-activity relationship (QSAR) models have been developed for a series of 9-Deazaguanine analogues as inhibitors of Schistosoma mansoni PNP (SmPNP). [] These models exhibit significant statistical parameters, indicating their potential for predicting the inhibitory potency of novel, untested compounds, thereby aiding in the drug discovery process. []

    Q10: What is the oral bioavailability of 9-benzyl-9-deazaguanine (BzDAG) in rats?

    A11: Studies in rats have shown that BzDAG exhibits an oral bioavailability of 48% at a dose of 5 mg/kg. [] This indicates that BzDAG is absorbed relatively well following oral administration.

    Q11: How does 9-benzyl-9-deazaguanine (BzDAG) affect plasma levels of purine nucleosides?

    A12: BzDAG administration in rats led to increased plasma levels of endogenous inosine. [] Additionally, when co-administered with 2',3'-dideoxyinosine, BzDAG increased the plasma levels of 2',3'-dideoxyinosine, suggesting an interaction with its metabolism. [] These findings indicate that BzDAG can significantly alter the pharmacokinetics of purine nucleosides in vivo.

    Q12: Has the antitumor activity of 9-Deazaguanine derivatives been evaluated in vitro?

    A13: Yes, several studies have investigated the antiproliferative effects of 9-Deazaguanine derivatives on various cancer cell lines, including leukemia and solid tumor cells. [, ] Moderate to potent growth inhibitory effects have been observed, with some derivatives demonstrating greater potency against specific cell lines. [, ]

    Q13: What are the in vivo effects of 9-Deazaguanine-based PNP inhibitors on immune responses?

    A14: Studies employing 9-benzyl-9-deazaguanine (BzDAG) have demonstrated its ability to suppress the human mixed lymphocyte reaction (MLR) in vitro. [] This finding supports the potential of PNP inhibitors like BzDAG as immunosuppressive agents for T-cell-mediated immune responses.

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.